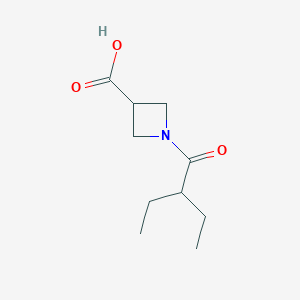
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid
概要
説明
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
準備方法
One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalytic processes and advanced purification techniques .
化学反応の分析
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid undergoes various chemical reactions due to the presence of functional groups and the strained azetidine ring. Common reactions include:
科学的研究の応用
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The azetidine ring’s strain and the presence of the 2-ethylbutanoyl and carboxylic acid groups enable the compound to participate in various biochemical pathways . These interactions can lead to the modulation of enzyme activity, receptor binding, and other cellular processes .
類似化合物との比較
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid can be compared with other azetidine derivatives and similar heterocyclic compounds:
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups, used in similar applications.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and distinct chemical properties.
The uniqueness of this compound lies in its specific functional groups and the balance of ring strain and stability, making it a versatile compound in various research and industrial applications .
生物活性
1-(2-Ethylbutanoyl)azetidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. As a member of the azetidine family, this compound has been investigated for its therapeutic properties, particularly in the context of antimalarial and anticancer activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C8H13NO2
- CAS Number : 1343867-22-0
Anticancer Activity
Azetidine compounds have been evaluated for their effects on various cancer cell lines. Notably, analogues with carboxylic acid motifs were tested for their impact on breast cancer cells (MDA-MB-231 and MDA-MB-468). Despite showing sub-micromolar potency in cell-free assays, these compounds exhibited weak cellular activity due to poor membrane permeability attributed to their ionized polar carboxylate groups . This suggests that while the compound may have potential as a therapeutic agent, modifications may be necessary to enhance its bioavailability.
Study 1: Antimalarial Efficacy
In a study involving a related azetidine compound BRD3914, it was found that after four oral doses in P. falciparum-infected mice, the compound provided a complete cure. This study underscores the potential for azetidine derivatives to serve as effective antimalarial agents .
Study 2: Anticancer Potency
In another investigation focusing on azetidine amides, it was observed that while certain analogues had low cellular activities against breast cancer cells due to their carboxylic acid groups, modifications such as converting these acids to methyl esters improved cellular uptake and efficacy . This finding suggests that similar strategies could be applied to enhance the biological activity of this compound.
Data Tables
| Compound | Activity | EC50 (μM) | Cell Line |
|---|---|---|---|
| BRD3914 | Antimalarial | 0.015 | P. falciparum |
| This compound | Potential (theoretical) | TBD | TBD |
| Azetidine analogues | Anticancer | >10 | MDA-MB-231 & MDA-MB-468 |
特性
IUPAC Name |
1-(2-ethylbutanoyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-7(4-2)9(12)11-5-8(6-11)10(13)14/h7-8H,3-6H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYEYFMWSYORG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















